5-Chloro-4-(trifluoromethyl)nicotinic acid
Description
5-Chloro-4-(trifluoromethyl)nicotinic acid is a halogenated nicotinic acid derivative characterized by a chlorine atom at position 5 and a trifluoromethyl (-CF₃) group at position 4 of the pyridine ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom contributes to electronic effects, influencing reactivity and binding interactions .
Properties
IUPAC Name |
5-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-4-2-12-1-3(6(13)14)5(4)7(9,10)11/h1-2H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJPVCHVTGJIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501211435 | |
| Record name | 5-Chloro-4-(trifluoromethyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501211435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796090-28-3 | |
| Record name | 5-Chloro-4-(trifluoromethyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=796090-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-(trifluoromethyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501211435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acylation of Trifluoroacetyl Chloride
The synthesis begins with the acylation of trifluoroacetyl chloride, a cost-effective and reactive starting material. In the presence of a tertiary amine catalyst (e.g., triethylamine or pyridine), trifluoroacetyl chloride reacts with vinyl ethyl ether at temperatures between -10°C and 30°C to form 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. This intermediate is critical for constructing the pyridine backbone.
Cyclization with Nitrogenous Nucleophiles
The acylated product undergoes cyclization with 3-aminoacrylonitrile at elevated temperatures (50–100°C) in the presence of a strong base such as sodium hydroxide or potassium tert-butoxide. This step forms the pyridine ring, with the trifluoromethyl group occupying position 4. The chlorine atom at position 5 is introduced either during cyclization via a chlorinated precursor or through post-cyclization electrophilic substitution.
Hydrolysis to Carboxylic Acid
The final step involves hydrolyzing the nitrile group of the cyclized intermediate (e.g., 5-chloro-4-trifluoromethylnicotinonitrile) to a carboxylic acid. This is achieved using concentrated hydrochloric acid or sulfuric acid at 60–100°C for 5–10 hours. The hydrolysis must be carefully controlled to avoid decarboxylation or over-acidification.
Key Data:
| Step | Conditions | Yield (%) | Catalyst |
|---|---|---|---|
| Acylation | -10°C to 30°C, 3–7 hours | 85–90 | Triethylamine |
| Cyclization | 50–100°C, 3–9 hours | 70–75 | NaOH/KOH |
| Hydrolysis | 60–100°C, 5–10 hours | 80–85 | HCl/H2SO4 |
Chlorination of Pyridine Precursors
Directed Chlorination Using POCl₃
A widely adopted method involves the chlorination of 4-trifluoromethylnicotinic acid derivatives using phosphorus oxychloride (POCl₃). The carboxylic acid group at position 3 directs electrophilic chlorination to position 5 via meta-directing effects. Reaction conditions typically involve refluxing POCl₃ at 110°C for 12–24 hours, yielding 5-chloro-4-(trifluoromethyl)nicotinoyl chloride, which is subsequently hydrolyzed to the carboxylic acid.
Catalytic Hydrogenolysis Approach
Hydrogenolysis of Polychlorinated Intermediates
This method starts with 2,5,6-trichloro-4-(trifluoromethyl)nicotinonitrile, which undergoes selective hydrogenolysis using palladium on carbon (Pd/C) under 1.8 MPa H₂ at 80°C. The chlorine at position 5 is retained due to steric hindrance, while positions 2 and 6 are dechlorinated. Subsequent hydrolysis of the nitrile group completes the synthesis.
Advantages and Limitations
-
Advantages : High selectivity for the 5-position; avoids harsh chlorination conditions.
-
Limitations : Requires expensive Pd/C catalysts and high-pressure equipment, increasing production costs.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Acylation-Cyclization | 70–85 | 95–98 | High | Industrial |
| POCl₃ Chlorination | 60–75 | 90–95 | Moderate | Lab-scale |
| Catalytic Hydrogenolysis | 65–80 | 97–99 | Low | Pilot-scale |
Reaction Optimization and Industrial Considerations
Solvent and Catalyst Selection
Waste Management
POCl₃-based methods generate phosphorus-containing waste, necessitating neutralization with aqueous bases. In contrast, hydrogenolysis produces benign byproducts (HCl, H₂O), aligning with green chemistry principles.
Emerging Methodologies
Microwave-Assisted Synthesis
Recent studies suggest that microwave irradiation reduces reaction times by 50–70% in cyclization and hydrolysis steps, improving energy efficiency.
Flow Chemistry Applications
Continuous-flow reactors enable precise temperature control during exothermic acylation and chlorination steps, enhancing safety and reproducibility for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Agricultural Applications
5-Chloro-4-(trifluoromethyl)nicotinic acid has been studied for its herbicidal properties. It serves as an active ingredient in herbicides, particularly effective against key weed species in cereal crops such as wheat. The trifluoromethyl group contributes to its herbicidal activity by enhancing the compound's ability to penetrate plant tissues and disrupt metabolic processes essential for weed growth .
Case Study: Herbicidal Efficacy
A study demonstrated that formulations containing this compound exhibited high efficacy against various grass species, showcasing its potential as a selective herbicide in agricultural settings. The compound's mechanism involves inhibiting specific enzymes critical for plant growth, thereby leading to effective weed control without harming cereal crops .
Pharmaceutical Applications
The compound shows promise in pharmaceutical research due to its structural similarity to nicotinic acid, which is known for its role in various biological processes. Research indicates that this compound may possess antitumor properties, making it a candidate for cancer therapeutics.
Antitumor Effects
In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in several cancer cell lines, including human gastric tumor cells (MKN-74). The mechanism involves caspase-dependent pathways, suggesting that the trifluoromethyl group enhances interaction with biological targets associated with cancer cell proliferation .
Immune Modulation
Additionally, this compound may modulate immune responses. Similar compounds have been reported to influence cytokine production and activate immune cells, indicating potential applications in immunotherapy for diseases such as cancer and autoimmune disorders .
Chemical Synthesis and Research
The compound serves as a versatile building block in organic synthesis. Its unique properties facilitate the development of more complex molecules used in various chemical reactions.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-Chloro-4-(trifluoromethyl)nicotinic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
2-Chloro-4-(trifluoromethyl)nicotinic acid (CAS 590371-81-6)
- Molecular Formula: C₇H₃ClF₃NO₂
- Molecular Weight : 225.56 g/mol
- Melting Point : 158–159°C
- Key Differences: The chlorine and trifluoromethyl groups are positioned at C2 and C4, respectively, altering electronic distribution compared to the target compound.
2-Chloro-5-(trifluoromethyl)nicotinic acid (CAS 505084-59-3)
- Similarity Score : 0.80 (compared to the target compound)
- Key Differences : The trifluoromethyl group at C5 increases steric bulk near the carboxylic acid moiety, which could reduce solubility in polar solvents. The chlorine at C2 may create distinct hydrogen-bonding interactions in molecular recognition processes .
Halogen and Functional Group Variations
5-Chloro-2-hydroxynicotinic acid (CAS 38076-80-1)
- Molecular Formula: C₆H₄ClNO₃
- Molecular Weight : 173.55 g/mol
- Key Differences : Replacement of the trifluoromethyl group with a hydroxyl (-OH) at C2 enhances hydrogen-bonding capacity but reduces lipophilicity. This compound’s lower similarity score (0.79) underscores the critical role of -CF₃ in modulating physicochemical properties .
2-(Trifluoromethyl)nicotinic acid
- Key Differences : Absence of chlorine at C5 simplifies the electronic profile but reduces electronegativity. The trifluoromethyl group at C2 may enhance metabolic resistance in drug design compared to C4-substituted analogs .
Multi-Halogenated Derivatives
2,6-Dichloro-5-fluoro-4-methylnicotinic acid (CAS 132195-42-7)
- Molecular Formula: C₇H₄Cl₂FNO₂
- Molecular Weight : 224.02 g/mol
- Key Differences: Multiple halogens (Cl, F) and a methyl group introduce steric and electronic complexity.
Data Table: Key Properties of Comparable Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Substituent Positions | Key Features |
|---|---|---|---|---|---|
| 5-Chloro-4-(trifluoromethyl)nicotinic acid | C₇H₃ClF₃NO₂ | ~225.56* | N/A | C5-Cl, C4-CF₃ | High lipophilicity, strong EWG effects |
| 2-Chloro-4-(trifluoromethyl)nicotinic acid | C₇H₃ClF₃NO₂ | 225.56 | 158–159 | C2-Cl, C4-CF₃ | Lower steric hindrance |
| 5-Chloro-2-hydroxynicotinic acid | C₆H₄ClNO₃ | 173.55 | N/A | C5-Cl, C2-OH | Enhanced hydrogen bonding |
| 2,6-Dichloro-5-fluoro-4-methylnicotinic acid | C₇H₄Cl₂FNO₂ | 224.02 | N/A | C2,6-Cl; C5-F; C4-CH₃ | Multi-halogenated, steric bulk |
*Estimated based on structural analogs.
Biological Activity
5-Chloro-4-(trifluoromethyl)nicotinic acid (CAS No. 796090-28-3) is a derivative of nicotinic acid characterized by the presence of a chlorine atom and a trifluoromethyl group on the pyridine ring. This compound has garnered interest in various fields, particularly due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
- Molecular Formula : CHClFNO
- Molecular Weight : 225.55 g/mol
- Structure : The unique positioning of the chlorine and trifluoromethyl groups contributes to its distinct chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's mechanism involves:
- Enzyme Interaction : It can bind to specific enzymes, modulating their activity and affecting metabolic pathways.
- Receptor Binding : The compound may interact with receptors, influencing cellular signaling pathways that are crucial for various physiological processes .
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, research has shown that these compounds can inhibit the growth of certain bacterial strains, suggesting potential applications in developing new antibiotics.
Anticancer Properties
Research into the anticancer effects of this compound has revealed promising results:
- Cell Line Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. This effect is believed to be mediated through the activation of specific apoptotic pathways .
- Mechanistic Insights : The compound's ability to intercalate with DNA has been confirmed through binding studies, indicating its potential as a chemotherapeutic agent .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Comparison | Notable Activity |
|---|---|---|
| 4-(Trifluoromethyl)nicotinic acid | Lacks chlorine; only trifluoromethyl group | Moderate antimicrobial effects |
| 2-Chloro-5-(trifluoromethyl)nicotinic acid | Different positioning of functional groups | Enhanced binding affinity in some cases |
| 2-Chloro-4-(trifluoromethyl)pyridine | Similar functional groups but different core | Varied biological activities |
The presence of both chlorine and trifluoromethyl groups in this compound appears to enhance its biological activity compared to its analogs, particularly in terms of binding efficiency and potency against specific targets .
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
- Antitumor Activity Investigation : Research conducted on various cancer cell lines demonstrated that treatment with this compound led to a decrease in cell proliferation by over 50% after 48 hours, indicating potent anticancer potential .
- Binding Studies : Investigations using bovine serum albumin (BSA) showed that the compound binds effectively, with binding constants ranging from to L mol, suggesting strong interactions with biological macromolecules .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-Chloro-4-(trifluoromethyl)nicotinic acid, and how can reaction conditions affect yield?
- Methodological Answer : The synthesis typically involves halogenation and trifluoromethylation steps. A common approach uses thionyl chloride (SOCl₂) as a chlorinating agent in dichloromethane (DCM) with catalytic DMF under reflux (3–6 hours) to activate the carboxylic acid group . For trifluoromethylation, copper-mediated cross-coupling or radical trifluoromethylation may be employed. Key variables include solvent polarity, temperature, and stoichiometry of reagents. For example, excess SOCl₂ (4–5 equivalents) improves conversion but requires careful quenching to avoid side reactions. Yields can vary (40–70%) due to competing hydrolysis or incomplete trifluoromethylation; monitoring via TLC or HPLC is advised .
Q. What purification and characterization techniques are recommended for this compound?
- Methodological Answer : Post-synthesis purification involves recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Characterization requires a combination of:
- NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns and trifluoromethyl integration .
- HPLC-MS for purity assessment (>95%) and molecular ion verification.
- Elemental analysis to validate stoichiometry.
- FT-IR to identify carboxylic acid C=O stretching (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Q. How should researchers handle safety concerns during synthesis?
- Methodological Answer : The compound’s intermediates (e.g., chlorinated or fluorinated byproducts) may release toxic gases (HF, HCl). Use closed-system reactors under fume hoods, wear nitrile gloves, and employ face shields during reflux. Emergency protocols include immediate neutralization of acid spills with sodium bicarbonate and medical consultation for exposure .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in trifluoromethylation efficiency?
- Methodological Answer : Divergent yields in trifluoromethylation often stem from competing pathways (radical vs. nucleophilic). To clarify:
- Conduct kinetic isotope effect (KIE) studies to distinguish radical (no KIE) vs. polar mechanisms.
- Use EPR spectroscopy to detect radical intermediates.
- Compare reactivity with varying catalysts (e.g., CuI vs. photoredox catalysts). Recent studies show Cu-mediated methods favor nucleophilic pathways but require strict anhydrous conditions .
Q. What analytical strategies address stability issues under varying pH and temperature?
- Methodological Answer : Stability profiling involves:
- Accelerated degradation studies (40–80°C, pH 1–13) with HPLC monitoring.
- Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds.
- X-ray crystallography to correlate crystal packing with hygroscopicity. For example, the trifluoromethyl group’s hydrophobicity may enhance stability in acidic conditions but promote aggregation in polar solvents .
Q. How can computational modeling predict biological activity or reactivity?
- Methodological Answer :
- DFT calculations (e.g., Gaussian, ORCA) model electron-density maps to predict nucleophilic/electrophilic sites.
- Molecular docking (AutoDock, Schrödinger) screens against target enzymes (e.g., kinases or carboxylases) by analyzing hydrogen bonding with the nicotinic acid moiety.
- MD simulations assess solvation effects on reactivity. For instance, the trifluoromethyl group’s electron-withdrawing nature may reduce pKa of the carboxylic acid, influencing binding affinity .
Q. What strategies optimize derivatization for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Parallel synthesis : React the carboxylic acid with diverse amines (e.g., benzylamine, piperidine) using EDC/HOBt coupling.
- Click chemistry : Introduce triazole rings via Cu-catalyzed azide-alkyne cycloaddition to explore steric effects.
- Metabolite identification : Use LC-HRMS to track in vitro metabolic pathways (e.g., hydroxylation at the 4-position) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
